4beta-Hydroxywithanolide E

Description

Contextualization within the Withanolide Family

Withanolides are a group of over 300 naturally occurring C-28 steroids built on an ergostane (B1235598) skeleton. hmdb.caimrpress.com They are characterized by a lactone or lactol in the side chain and are predominantly found in plants of the Solanaceae family. ontosight.aisci-hub.se

4beta-Hydroxywithanolide E is predominantly isolated from various species of the genus Physalis, which belongs to the Solanaceae family. sci-hub.seresearchgate.net This genus comprises over 100 species distributed in tropical and subtropical regions worldwide. sci-hub.se

Key Physalis species in which 4beta-Hydroxywithanolide E has been identified include:

Physalis peruviana : Commonly known as Cape gooseberry or golden berry, this species is a significant source of 4beta-Hydroxywithanolide E. researchgate.netnih.govnih.govfrontiersin.org The compound has been isolated from the fruit and calyx of the plant. nih.govsemanticscholar.org Research has shown that the concentration of 4beta-Hydroxywithanolide E can vary within the plant. cabidigitallibrary.org

Physalis angulata : While a major source of various withanolides, the presence of 4beta-Hydroxywithanolide E is also noted in the context of the broader phytochemical profile of this species. sci-hub.se

Physalis cinerascens : This species has been reported to contain 4beta-Hydroxywithanolide E. nih.gov

Physalis viscosa : 4beta-Hydroxywithanolide E has also been identified in this species. nih.gov

Physalis pubescens : Research on this species has contributed to the understanding of withanolide diversity, including compounds structurally related to 4beta-Hydroxywithanolide E. researchgate.net

The following table summarizes the occurrence of 4beta-Hydroxywithanolide E in different Physalis species as documented in scientific literature.

| Species | Common Name | Part(s) Containing 4beta-Hydroxywithanolide E |

| Physalis peruviana | Cape Gooseberry, Golden Berry | Fruit, Calyx |

| Physalis angulata | Cutleaf Groundcherry | Aerial parts |

| Physalis cinerascens | Smallflower Groundcherry | Not specified in provided context |

| Physalis viscosa | Grape Groundcherry | Not specified in provided context |

| Physalis pubescens | Husk Tomato | Not specified in provided context |

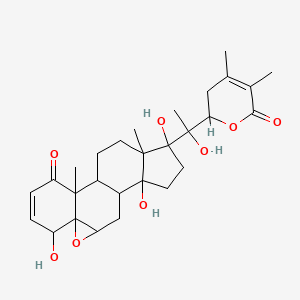

4beta-Hydroxywithanolide E is classified as a withanolide, a type of steroidal lactone. ontosight.aicaymanchem.com Its chemical structure is complex, featuring a modified ergostane-type steroid backbone. hmdb.cafoodb.ca

Key structural features include:

C-28 Steroidal Skeleton : Like all withanolides, it possesses a 28-carbon framework. hmdb.ca

Lactone Ring : A defining characteristic is the presence of a six-membered lactone ring in the side chain, specifically a δ-lactone. ontosight.aihmdb.ca

Hydroxyl Groups : The molecule is functionalized with multiple hydroxyl groups, including one at the 4-beta position, which is a distinctive feature highlighted in its name. ontosight.ai

Epoxide Ring : The structure also contains a 5β,6β-epoxide ring. hmdb.ca

α,β-Unsaturated Ketone : An α,β-unsaturated ketone group is present in the A-ring of the steroid nucleus. hmdb.ca

These structural motifs contribute to its classification within the broader family of steroidal lactones and are crucial for its biological activities. ontosight.aicaymanchem.com The IUPAC name for 4beta-Hydroxywithanolide E is (1S,2R,6S,7R,9R,11R,12R,15S,16S)-15-[(1S)-1-[(2R)-4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl]-1-hydroxyethyl]-6,12,15-trihydroxy-2,16-dimethyl-8-oxapentacyclo[9.7.0.0²,⁷.0⁷,⁹.0¹²,¹⁶]octadec-4-en-3-one. ebi.ac.uk

Historical Perspective of 4beta-Hydroxywithanolide E Research Trajectory

Research into withanolides as a class began to gain momentum in the latter half of the 20th century. The initial isolation and structural elucidation of withanolides from various Solanaceae species laid the groundwork for future investigations.

The study of 4beta-Hydroxywithanolide E specifically has evolved from its initial discovery and characterization to a more in-depth exploration of its biological effects. Early research focused on its isolation from Physalis species and the determination of its complex chemical structure. nih.gov

Subsequent research, particularly from the early 2010s onwards, has shifted towards understanding its pharmacological potential. A significant body of work has investigated its effects on various cancer cell lines. nih.govmdpi.comnih.gov For instance, a 2010 study was among the first to demonstrate its potential against human lung cancer cells. nih.govresearchgate.net Later studies expanded on these findings, exploring its mechanisms of action in colorectal cancer and hepatocellular carcinoma. mdpi.comnih.gov

The following table provides a timeline of key research milestones for 4beta-Hydroxywithanolide E.

| Year | Research Focus | Key Findings |

| 2010 | Anticancer activity | Demonstrated inhibitory effects on human lung cancer cells through DNA damage and apoptosis. nih.gov |

| 2016 | Anti-inflammatory activity | Investigated its potential to inhibit inflammatory pathways. caymanchem.com |

| 2017 | Mechanism of action | Explored its role in modulating alternative splicing of apoptotic genes in liver cancer cells. nih.gov |

| 2019 | Wnt signaling pathway | Identified as a novel antagonist of the Wnt signaling pathway in colorectal cancer. semanticscholar.orgmdpi.com |

| 2019 | Anti-inflammatory mechanism | Further elucidated its inhibitory effects on key inflammatory mediators. caymanchem.com |

This timeline illustrates a clear trajectory from fundamental phytochemical research to detailed mechanistic studies aimed at understanding its therapeutic potential.

Structure

3D Structure

Properties

IUPAC Name |

(1S,2R,6S,7R,9R,11R,12R,15S,16S)-15-[(1S)-1-[(2R)-4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl]-1-hydroxyethyl]-6,12,15-trihydroxy-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38O8/c1-14-12-20(35-22(31)15(14)2)25(5,32)27(34)11-10-26(33)17-13-21-28(36-21)19(30)7-6-18(29)24(28,4)16(17)8-9-23(26,27)3/h6-7,16-17,19-21,30,32-34H,8-13H2,1-5H3/t16-,17+,19-,20+,21+,23-,24-,25-,26+,27-,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPBUGICUKQIKTJ-KABTZXSUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC(C1)C(C)(C2(CCC3(C2(CCC4C3CC5C6(C4(C(=O)C=CC6O)C)O5)C)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)O[C@H](C1)[C@@](C)([C@@]2(CC[C@@]3([C@@]2(CC[C@H]4[C@H]3C[C@@H]5[C@]6([C@@]4(C(=O)C=C[C@@H]6O)C)O5)C)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701314108 | |

| Record name | 4β-Hydroxywithanolide E | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701314108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54334-04-2 | |

| Record name | 4β-Hydroxywithanolide E | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54334-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4beta-Hydroxywithanolide E | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054334042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4.beta.-Hydroxywithanolide E | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=212509 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4β-Hydroxywithanolide E | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701314108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activities of 4beta Hydroxywithanolide E

Antineoplastic and Chemopreventive Activities

The primary focus of research into 4beta-Hydroxywithanolide E has been its effects on cancer cells. Numerous studies have demonstrated its capacity to impede the growth and proliferation of malignant cells, suggesting its potential as a chemopreventive and therapeutic agent.

Inhibition of Cancer Cell Proliferation

4beta-Hydroxywithanolide E has shown marked inhibitory effects on the proliferation of a range of cancer cell lines in laboratory studies. This activity is a cornerstone of its potential utility in oncology. The compound's efficacy varies across different cancer types, highlighting the need for specific investigations into its mechanism of action in each malignancy.

In the context of lung cancer, 4beta-Hydroxywithanolide E has demonstrated potent antiproliferative effects. Research on the human lung cancer cell line H1299 showed that this compound inhibited cell proliferation in a dose- and time-dependent manner. nih.govmdpi.com The half-maximal inhibitory concentrations (IC50) were determined to be 0.6 µg/mL and 0.71 µg/mL after 24 and 48 hours of treatment, respectively. nih.govmdpi.com The mechanism behind this inhibition involves the induction of DNA damage, leading to apoptosis (programmed cell death) and arrest of the cell cycle at the G2/M phase. nih.govmdpi.comnih.gov

Table 1: Inhibitory Effects of 4beta-Hydroxywithanolide E on Lung Cancer Cell Lines

| Cell Line | IC50 (24h) | IC50 (48h) | Mechanism of Action |

| H1299 | 0.6 µg/mL | 0.71 µg/mL | DNA damage, apoptosis, G2/M arrest |

Studies on colorectal cancer (CRC) have revealed that 4beta-Hydroxywithanolide E selectively suppresses the proliferation of various CRC cell lines. nih.gov A study investigating its effects on HCT116, SW480, HT29, and LoVo cell lines reported significant growth inhibition. nih.gov The IC50 values after 48 hours of treatment were 0.43 µM for HCT116, 0.52 µM for SW480, 0.49 µM for HT29, and 0.29 µM for LoVo cells. nih.gov Notably, the compound showed preferential inhibition of CRC cells compared to the normal human colonic epithelial cell line, CCD-841-CoN. nih.govnih.gov The antiproliferative mechanism in colorectal cancer involves the induction of G0/G1 cell cycle arrest and apoptosis. nih.govnih.gov

Table 2: Inhibitory Effects of 4beta-Hydroxywithanolide E on Colorectal Cancer Cell Lines

| Cell Line | IC50 (48h) | Mechanism of Action |

| HCT116 | 0.43 µM | G0/G1 cell cycle arrest, apoptosis |

| SW480 | 0.52 µM | Apoptosis |

| HT29 | 0.49 µM | G0/G1 cell cycle arrest |

| LoVo | 0.29 µM | Not specified |

The antiproliferative activity of 4beta-Hydroxywithanolide E extends to breast cancer. In triple-negative breast cancer (TNBC) MDA-MB-231 cells, the compound has been shown to potently inhibit cell viability. nih.gov The underlying mechanism involves the induction of G1-phase cell cycle arrest and apoptosis. nih.gov Furthermore, it has been found to inhibit the PI3K/Akt signaling pathway, a critical pathway for cancer cell survival and proliferation. nih.gov

Research has demonstrated that 4beta-Hydroxywithanolide E can selectively kill oral cancer cells while having minimal effects on normal oral cells. nih.govresearchgate.net In the oral cancer cell line Ca9-22, the compound induced a dose- and time-dependent decrease in cell viability. researchgate.net The IC50 values were 3.6 µg/mL and 1.9 µg/mL after 24 and 48 hours of treatment, respectively. nih.govresearchgate.net In contrast, the IC50 value was not detectable in normal human gingival fibroblast (HGF-1) cells at the tested concentrations. researchgate.net The selective killing effect is attributed to the generation of reactive oxygen species (ROS), leading to DNA damage and apoptosis in the cancer cells. researchgate.netresearchgate.net

Table 3: Inhibitory Effects of 4beta-Hydroxywithanolide E on Oral Cancer Cell Lines

| Cell Line | IC50 (24h) | IC50 (48h) | Mechanism of Action |

| Ca9-22 | 3.6 µg/mL | 1.9 µg/mL | ROS generation, DNA damage, apoptosis |

The crude extract of Physalis peruviana, the plant from which 4beta-Hydroxywithanolide E is isolated, has shown anti-hepatoma activity. nih.gov While specific studies have investigated the biological effects of purified 4beta-Hydroxywithanolide E on human hepatocellular carcinoma Huh-7 cells, detailing its ability to modulate the alternative splicing of apoptotic genes, specific IC50 values for the inhibition of cell proliferation are not yet well-documented in publicly available research. nih.gov Further investigation is required to quantify its antiproliferative potency in hepatocellular carcinoma cell lines.

Induction of Apoptosis in Malignant Cells

4beta-Hydroxywithanolide E (4βHWE), a steroidal lactone derived from Physalis peruviana (golden berry), has demonstrated significant capabilities in inducing apoptosis, or programmed cell death, in various malignant cell lines. nih.govplos.org Research indicates that its apoptotic effects are mediated through multiple cellular pathways, including the generation of reactive oxygen species (ROS), induction of DNA damage, and modulation of key apoptotic signaling proteins. nih.govnih.gov

In human oral cancer cells (Ca9-22), 4βHWE has been shown to enhance ROS generation, leading to increased oxidative stress and mitochondrial dysfunction. nih.gov This disruption of the mitochondrial membrane potential is a critical step in the intrinsic pathway of apoptosis. Similarly, in human lung cancer cells (H1299), 4βHWE induces DNA damage in a dose-dependent manner, which is a known trigger for apoptosis. nih.gov The compound also affects the alternative splicing of several apoptotic genes, such as HIPK3, SMAC/DIABLO, and SURVIVIN, in human hepatocellular carcinoma cells, presenting another novel mechanism for its antitumor activity. biocrick.com

Studies on colorectal cancer cells (HCT116 and SW480) have also confirmed that 4βHWE induces apoptosis in a concentration-dependent manner. glpbio.com Furthermore, in breast cancer cells (MCF-7), the apoptotic process initiated by 4βHWE is linked to ROS production and the ataxia-telangiectasia mutated protein (ATM)-dependent DNA damage signaling pathway. worldscientific.comnih.gov

Table 1: Research Findings on 4βHWE-Induced Apoptosis in Malignant Cells

| Cell Line | Cancer Type | Key Mechanisms of Apoptosis Induction |

|---|---|---|

| Ca9-22 | Oral Cancer | Generation of Reactive Oxygen Species (ROS), Mitochondrial Dysfunction nih.gov |

| H1299 | Lung Cancer | DNA Damage, G2/M Arrest nih.gov |

| HT-29 | Colon Cancer | Downregulation of Hsp90 client proteins nih.gov |

| HCT116, SW480 | Colorectal Cancer | Concentration-dependent apoptosis, Wnt signaling antagonism glpbio.com |

| MCF-7 | Breast Cancer | ROS Production, ATM-dependent DNA damage signaling worldscientific.comnih.gov |

Modulation of Cell Cycle Progression in Cancer

4beta-Hydroxywithanolide E influences the progression of the cell cycle in cancerous cells, a critical mechanism for its antiproliferative effects. The compound has been observed to induce cell cycle arrest at different phases, depending on the cancer cell type and the concentration used.

In human lung cancer cells (H1299), treatment with 4βHWE resulted in an accumulation of cells in the sub-G1 phase, indicative of apoptosis, and a complete G2/M phase arrest at a concentration of 5 µg/mL. nih.gov Similarly, in oral cancer cells (Ca9-22), 4βHWE treatment led to significant G2/M arrest at concentrations of 1 and 2 µg/ml, and G1 arrest at lower concentrations after extended treatment. nih.gov

Conversely, in colorectal cancer cell lines such as HT-29 and HCT116, 4βHWE halts the cell cycle at the G0/G1 phase. glpbio.comnih.gov In HT-29 cells, this G0/G1 arrest at low concentrations is associated with an increase in p21(Waf1/Cip1) levels and a reduction in several cell cycle-related proteins. nih.gov The ability of 4βHWE to disrupt the cell cycle at different checkpoints underscores its potential as a broad-spectrum anticancer agent.

Table 2: Effect of 4βHWE on Cell Cycle Progression in Different Cancer Cell Lines

| Cell Line | Cancer Type | Observed Effect on Cell Cycle |

|---|---|---|

| H1299 | Lung Cancer | G2/M Arrest nih.govresearchgate.net |

| Ca9-22 | Oral Cancer | G1 and G2/M Arrest nih.gov |

Selective Cytotoxicity Towards Cancer Cells

A significant attribute of 4beta-Hydroxywithanolide E is its selective cytotoxicity, demonstrating a higher potency against cancer cells compared to normal, healthy cells. nih.govplos.org This selectivity is a crucial factor in the development of effective chemotherapeutic agents, as it can minimize the deleterious side effects often associated with conventional cancer treatments.

A study comparing the effects of 4βHWE on human oral cancer cells (Ca9-22) and normal human gingival fibroblasts (HGF-1) highlighted this selective action. The viability of Ca9-22 cells was dramatically reduced in a dose- and time-dependent manner, with IC50 values of 3.6 µg/ml and 1.9 µg/ml after 24 and 48 hours, respectively. nih.gov In stark contrast, the IC50 value was undetected in the normal HGF-1 cells under similar conditions, and their viability remained high even at significant concentrations of 4βHWE. nih.gov

The proposed mechanism for this selective killing involves a more pronounced induction of ROS and subsequent mitochondrial dysfunction in the cancer cells compared to normal cells. nih.gov This differential response suggests that cancer cells may be more vulnerable to the oxidative stress induced by 4βHWE. This characteristic positions 4βHWE as a promising candidate for therapies that can specifically target tumor cells while sparing healthy tissue. plos.org

Chemopreventive Potential

The demonstrated antitumor activities of 4beta-Hydroxywithanolide E, including the induction of apoptosis and inhibition of cancer cell proliferation, suggest its potential as a chemopreventive agent. plos.orgnih.govbiocrick.com Chemoprevention involves the use of natural or synthetic substances to reduce the risk of cancer development or to prevent the progression of carcinogenic processes.

The ability of 4βHWE to induce DNA damage in lung cancer cells points to its role in targeting cells with genomic instability, a hallmark of cancer. nih.gov Its capacity to inhibit the growth of colon cancer monolayer and spheroid cultures further supports its potential to interfere with tumor formation and growth. nih.gov The suggestion has been made that 4βHWE could be developed as a dietary chemopreventive agent, leveraging its presence in an edible plant, Physalis peruviana. biocrick.com The compound's mode of action, which involves targeting multiple cancer-related pathways, makes it a suitable candidate for further investigation in cancer prevention strategies. plos.orgnih.gov

Anti-inflammatory and Immunomodulatory Activities

Attenuation of Inflammatory Responses in Adipose Tissue

4beta-Hydroxywithanolide E exhibits potent anti-inflammatory properties, particularly in the context of obesity-related inflammation in adipose tissue. Chronic inflammation in adipose tissue is a key factor in the development of insulin (B600854) resistance and type 2 diabetes.

Research has shown that 4βHWE can decrease inflammatory responses in the adipose tissue of diabetic mice. biocrick.com This effect is achieved, in part, by inhibiting the NF-κB signaling pathway in adipocytes. biocrick.com The attenuation of NF-κB activation leads to a reduction in the production of pro-inflammatory molecules. By inhibiting inflammation within adipocytes, 4βHWE can also inhibit the accumulation of macrophages in obese adipose tissue, a critical step in the inflammatory cascade. biocrick.com

Furthermore, studies on 3T3-L1 preadipocytes have shown that 4βHWE can inhibit adipocyte differentiation by suppressing the proliferation of preadipocytes and inducing cell-cycle arrest in the G0/G1 phase. nih.gov This modulation of adipogenesis suggests another mechanism by which 4βHWE could impact obesity-related metabolic disorders. The ability of 4βHWE to improve impaired glucose tolerance in animal models further highlights its potential as a natural anti-inflammatory compound to mitigate the progression of diabetes and obesity. biocrick.com

Inhibition of Pro-inflammatory Enzyme Expression (e.g., COX-2, iNOS)

4beta-Hydroxywithanolide E has been shown to effectively inhibit the expression of key pro-inflammatory enzymes, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). glpbio.comnih.gov These enzymes are crucial mediators of the inflammatory response, and their over-expression is associated with various inflammatory conditions.

In studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, 4βHWE inhibited both the mRNA and protein expression of iNOS and COX-2. nih.gov The mechanism underlying this inhibition involves the abatement of Akt and STAT1 phosphorylation, two important upstream signaling molecules. glpbio.comnih.gov By targeting these signaling pathways, 4βHWE effectively suppresses the production of nitric oxide (NO) and prostaglandins, which are products of iNOS and COX-2 activity, respectively.

This inhibitory action on pro-inflammatory enzyme expression underscores the compound's significant anti-inflammatory potential. nih.gov It has also been noted that in HT-29 colon cancer cells, 4βHWE treatment leads to the downregulation of PTGS2, the gene that codes for COX-2, which correlates with reduced protein levels of the enzyme. nih.gov

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| 4beta-Hydroxywithanolide E |

| Physalactone |

| Withaferin A |

| Withanone |

| p21(Waf1/Cip1) |

| sirtuin 1 (SIRT1) |

| cyclooxygenase-2 (COX-2) |

| c-Jun |

| HIPK3 |

| SMAC/DIABLO |

| SURVIVIN |

| Ataxia-telangiectasia mutated protein (ATM) |

| inducible nitric oxide synthase (iNOS) |

| Akt |

| STAT1 |

Regulation of Inflammatory Mediator Production (e.g., MCP-1, Nitrite)

4beta-Hydroxywithanolide E has demonstrated notable anti-inflammatory properties through its ability to regulate the production of key inflammatory mediators. Studies have shown it effectively inhibits the production of nitric oxide (NO), a significant signaling molecule in inflammation, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. glpbio.comnih.gov The mechanism behind this involves the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both the mRNA and protein expression levels. nih.gov

Further investigation into its mechanism of action revealed that 4beta-Hydroxywithanolide E's anti-inflammatory effects are mediated through the inhibition of the NF-κB (nuclear factor kappa B) signaling pathway. glpbio.combiocrick.com This compound was also found to inhibit the phosphorylation of Akt and STAT1, key upstream signaling proteins, without affecting MAPKs (mitogen-activated protein kinases) like ERK1/2, JNK1/2, and p38. nih.gov

In co-culture models of adipocytes and macrophages, 4beta-Hydroxywithanolide E exhibited a potent inhibitory effect on the production of Monocyte Chemoattractant Protein-1 (MCP-1), a chemokine crucial for the recruitment of macrophages into adipose tissue, a key event in obesity-related inflammation. biocrick.com Among several withanolides tested, it showed the strongest inhibition of MCP-1 production with the lowest toxicity. biocrick.com

Table 1: Effect of 4beta-Hydroxywithanolide E on Inflammatory Mediators

| Mediator | Cell Line | Stimulus | Effect | Key Signaling Pathway |

|---|---|---|---|---|

| Nitric Oxide (NO) / Nitrite | RAW 264.7 | LPS | Inhibition of production glpbio.comnih.gov | Downregulation of iNOS & COX-2 expression nih.gov |

| MCP-1 | Adipocyte-Macrophage Co-culture | - | Strong inhibition of production biocrick.com | Inhibition of NF-κB signaling biocrick.com |

| NF-κB | HEK293 | TNF-α | Inhibition of activity glpbio.com | - |

Anti-Adipogenic and Metabolic Regulation Effects

Beyond its anti-inflammatory role, 4beta-Hydroxywithanolide E influences adipocyte biology and systemic metabolism.

Suppression of Adipocyte Differentiation

Research has identified 4beta-Hydroxywithanolide E as an inhibitor of adipogenesis, the process by which pre-adipocytes differentiate into mature fat cells. nih.gov In studies using 3T3-L1 preadipocyte cells, the compound was shown to suppress the mRNA expression of central adipogenic transcription factors, namely peroxisome proliferator-activated receptor γ (PPARγ) and CCAAT/enhancer-binding protein α (C/EBPα). nih.govscispace.com

The inhibitory action is most pronounced during the early stages of adipocyte differentiation. nih.govscispace.com The compound markedly suppresses the proliferation of preadipocytes and induces cell-cycle arrest in the G0/G1 phase, suggesting that it modulates the critical step of mitotic clonal expansion required for adipogenesis. nih.govscispace.com

Table 2: Research Findings on Anti-Adipogenic Effects

| Cell Model | Key Findings | Mechanism |

|---|---|---|

| 3T3-L1 Preadipocytes | Suppressed differentiation into mature adipocytes. nih.gov | Inhibited mRNA expression of PPARγ and C/EBPα. nih.govscispace.com |

| 3T3-L1 Preadipocytes | Arrested cell cycle in G0/G1 phase. nih.gov | Modulated mitotic clonal expansion. nih.govscispace.com |

Improvement of Glucose Homeostasis

4beta-Hydroxywithanolide E has been shown to positively impact glucose metabolism. In a diabetic mouse model, it was found to improve impaired glucose tolerance. biocrick.com This metabolic benefit is linked to its anti-inflammatory effects within adipose tissue. By inhibiting NF-κB activation in adipocytes, 4beta-Hydroxywithanolide E attenuates inflammation, which in turn reduces macrophage accumulation in the obese adipose tissue. biocrick.com This reduction in adipose tissue inflammation is a key factor in improving systemic glucose homeostasis and insulin sensitivity, suggesting its potential as a natural compound to mitigate the progression of diabetes and obesity. biocrick.com

Other Investigated Biological Activities

The biological activities of 4beta-Hydroxywithanolide E extend to anticancer effects, which have been observed across various human cancer cell lines. It has been reported to inhibit the growth of colon, breast, and colorectal cancer cells. glpbio.combiocrick.com

The mechanisms underlying its anticancer activity are multifaceted:

Induction of Apoptosis: The compound induces programmed cell death in human breast cancer (MCF-7) and colorectal cancer cells. glpbio.combiocrick.com

DNA Damage: It causes DNA damage and regulates DNA damage signaling pathways in MCF-7 cells. biocrick.com

Cell Cycle Arrest: It can halt the cell cycle at the G0/G1 phase in colorectal cancer cells (HCT116 and HT-29). glpbio.com

Modulation of Splicing: 4beta-Hydroxywithanolide E affects alternative splicing of several apoptotic genes, such as HIPK3, SMAC/DIABLO, and SURVIVIN, presenting a novel antitumor mechanism. biocrick.com

Inhibition of Wnt Signaling: It acts as an antagonist of the Wnt signaling pathway, a critical pathway in the development of colorectal cancer. glpbio.com In an in vivo mouse xenograft model using HCT116 cells, the compound was shown to reduce tumor growth. glpbio.com

Table 3: Summary of Other Biological Activities

| Activity | Cancer Cell Line(s) | Observed Effects & Mechanisms |

|---|---|---|

| Anticancer | Colorectal (HCT116, SW480, HT-29) | Inhibition of proliferation, cell cycle arrest at G0/G1, induction of apoptosis, inhibition of Wnt signaling. glpbio.com |

| Anticancer | Breast (MCF-7) | Induction of apoptosis, reactive oxygen species production, DNA damage. biocrick.com |

| Antitumor | General | Modulates alternative splicing of apoptotic genes. biocrick.com |

Mechanistic Elucidation of 4beta Hydroxywithanolide E S Biological Effects

Molecular Mechanisms in Antineoplastic Action

4beta-Hydroxywithanolide E (4βHWE), a bioactive withanolide derived from Physalis peruviana (golden berry), has demonstrated significant antitumor effects across various cancer cell lines. nih.govnih.gov Its efficacy is rooted in a multi-pronged molecular approach that disrupts cancer cell proliferation and survival. Mechanistic studies have revealed that 4βHWE's antineoplastic action involves the induction of extensive DNA damage, the activation of cellular stress and damage response pathways, and the subsequent triggering of programmed cell death, or apoptosis. nih.govnih.gov Further investigations have shown its ability to modulate critical signaling pathways, such as the Wnt/β-catenin and PI3K/Akt pathways, which are often dysregulated in cancer. nih.govnih.gov

A primary mechanism through which 4βHWE exerts its anticancer effects is by inflicting DNA damage, which in turn activates a cascade of cellular responses designed to address genomic insults. nih.govplos.org This compound has been shown to induce DNA lesions, leading to cell cycle arrest and apoptosis in cancer cells. nih.govnih.gov The cellular reaction to this damage is a complex signaling network known as the DNA Damage Response (DDR), which is centrally mediated by protein kinases like Ataxia-telangiectasia mutated (ATM). nih.govworldscientific.com

The induction of DNA damage by 4βHWE is strongly associated with its ability to generate reactive oxygen species (ROS) within cancer cells. nih.govnih.gov ROS are chemically reactive molecules containing oxygen, and their overproduction leads to a state of oxidative stress, where cellular antioxidant defenses are overwhelmed. nih.gov This oxidative stress can damage vital macromolecules, including lipids, proteins, and nucleic acids. mdpi.com

In human breast cancer (MCF-7) and oral cancer (Ca9-22) cells, treatment with 4βHWE leads to a significant accumulation of intracellular ROS. nih.govplos.org This surge in ROS contributes to mitochondrial dysfunction and is a direct precursor to DNA damage, including DNA double-strand breaks (DSBs), a severe form of genomic injury. plos.org The critical role of ROS in 4βHWE-induced cell death is underscored by findings that antioxidants, such as N-acetylcysteine and glutathione, can counteract the accumulation of ROS and subsequently rescue cancer cells from apoptosis. nih.govworldscientific.com Interestingly, the ROS accumulation prompted by 4βHWE also correlates with the upregulation of Nrf2, a transcription factor that regulates the expression of antioxidative defense enzymes. nih.govresearchgate.net

| Cell Line | Observed Effect | Associated Outcome | Reference |

|---|---|---|---|

| MCF-7 (Human Breast Cancer) | Increased production of Reactive Oxygen Species (ROS). | Induction of apoptosis; upregulation of Nrf2 and antioxidant enzymes. | nih.govnih.govworldscientific.com |

| Ca9-22 (Human Oral Cancer) | Enhanced ROS generation. | Increased oxidative stress, mitochondrial dysfunction, DNA damage. | plos.org |

In response to the DNA damage inflicted by 4βHWE, cancer cells activate complex signaling cascades to coordinate a response. nih.gov A central player in the response to DNA double-strand breaks is the ATM protein kinase. nih.govresearchgate.net Studies have demonstrated that the ATM-dependent DNA damage signaling pathway is critically involved in the apoptotic effects of 4βHWE in MCF-7 breast cancer cells. nih.govnih.govworldscientific.com

Upon detection of DNA damage, the ATM kinase is activated and proceeds to phosphorylate a host of downstream target proteins that mediate the cellular response, which can include cell cycle arrest to allow time for repair or, if the damage is too severe, the initiation of apoptosis. researchgate.netresearchgate.net In oral cancer cells, 4βHWE treatment was found to induce γ-H2AX, a phosphorylated form of the histone H2AX that serves as a sensitive marker for DNA double-strand breaks, and also resulted in the phosphorylation of ATR (Ataxia-telangiectasia and Rad3-related), another key kinase in the DNA damage response. plos.org

Once DNA damage is signaled, the cell employs various repair mechanisms to restore genomic integrity. Research into the effects of 4βHWE has provided specific insights into which of these pathways are engaged. In MCF-7 cells, the Non-homologous end joining (NHEJ) pathway has been identified as the primary route for protecting against 4βHWE-induced DNA damage. nih.gov NHEJ is a major pathway for repairing DNA double-strand breaks and functions by directly ligating the broken ends of DNA, a process that can sometimes be error-prone. nih.govresearchgate.net Conversely, the homologous recombination pathway, another major DSB repair mechanism, does not appear to play a significant role in the response to 4βHWE-induced damage in these cells. nih.gov Furthermore, the compound was found to have no significant impact on the base excision repair pathway, which typically addresses smaller, single-base DNA lesions. nih.gov

| Pathway/Marker | Cell Line | Effect of 4βHWE | Reference |

|---|---|---|---|

| ATM-dependent Signaling | MCF-7 | Activated; involved in inducing apoptosis. | nih.govworldscientific.com |

| γ-H2AX (DSB Marker) | Ca9-22 | Increased expression, indicating induction of DNA double-strand breaks. | plos.org |

| Non-homologous end joining (NHEJ) | MCF-7 | Identified as the major protective repair pathway against 4βHWE-induced damage. | nih.gov |

| Homologous Recombination | MCF-7 | Not the major route of protection against 4βHWE-induced damage. | nih.gov |

| Base Excision Repair | MCF-7 | No significant impact observed. | nih.gov |

The culmination of ROS generation, oxidative stress, and irreparable DNA damage is often the induction of apoptosis, a regulated form of cell death that is crucial for eliminating damaged or cancerous cells. mdpi.com 4βHWE is a potent inducer of apoptosis in multiple cancer cell lines. nih.govplos.org This process is not a simple consequence of cellular damage but involves the active regulation of specific gene expression and signaling pathways. For instance, 4βHWE has been shown to modulate the alternative splicing of several apoptotic genes in human hepatocellular carcinoma (Huh-7) cells, including HIPK3, SMAC/DIABLO, and SURVIVIN, thereby shifting the balance towards pro-apoptotic isoforms. nih.gov

Apoptosis is executed by a family of proteases known as caspases. nih.gov These enzymes exist as inactive precursors (procaspases) and are activated in a proteolytic cascade in response to pro-apoptotic signals. researchgate.net This cascade ultimately leads to the activation of "executioner" caspases, such as CASPASE-3, which are responsible for cleaving a broad range of cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis. researchgate.netresearchgate.net

The apoptotic cell death induced by 4βHWE is caspase-mediated. nih.gov Activation of the caspase cascade is a central event in both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. researchgate.net In the context of 4βHWE's action, the upstream generation of ROS and subsequent DNA damage signaling converge on the activation of this cascade. plos.org The activation of executioner caspases like CASPASE-3 represents a point of no return, committing the cancer cell to its demise. researchgate.net

Regulation of Apoptotic Pathways

Modulation of Pro-apoptotic and Anti-apoptotic Gene Expression (e.g., poly ADP-ribose polymerase cleavage)

4β-Hydroxywithanolide E has been shown to induce apoptosis through the modulation of key proteins involved in the programmed cell death cascade. A significant indicator of apoptosis induction by this compound is the cleavage of poly ADP-ribose polymerase (PARP). nih.gov PARP is a nuclear enzyme involved in DNA repair, and its cleavage by caspases is a hallmark of apoptosis. nih.govnih.govbohrium.com

In studies involving oral cancer Ca9-22 cells, treatment with 4β-Hydroxywithanolide E led to a detectable increase in the cleavage of PARP. nih.gov This event is typically preceded by the activation of initiator and executioner caspases. Research has demonstrated that exposure to 4β-Hydroxywithanolide E results in the cleavage of pro-caspase 9 and pro-caspase 3, leading to their active forms which then target cellular substrates like PARP. nih.gov The proteolytic cleavage of the 116 kDa PARP polypeptide into an ~85 kDa C-terminal fragment and an ~25 kDa N-terminal fragment inactivates the enzyme, preventing DNA repair and facilitating cell death. johnshopkins.edu This process is a well-established marker for chemotherapy-induced apoptosis. johnshopkins.edu

The apoptotic signaling induced by 4β-Hydroxywithanolide E also involves the ataxia-telangiectasia- and Rad3-related protein (ATR), a sensor of DNA damage. nih.gov Upon treatment, an increase in phosphorylated ATR (p-ATR) is observed, indicating the activation of DNA damage response pathways that can ultimately trigger apoptosis. nih.gov The collective evidence points to 4β-Hydroxywithanolide E's ability to shift the balance towards a pro-apoptotic state within cancer cells by activating caspase cascades and promoting the cleavage of essential proteins like PARP.

Alternative Splicing Modulation of Apoptotic Genes (e.g., HIPK3, SMAC/DIABLO, SURVIVIN)

A novel aspect of 4β-Hydroxywithanolide E's antitumor mechanism is its ability to modulate the alternative splicing of genes critical to the apoptotic process. nih.gov Alternative splicing is a fundamental mechanism that allows a single gene to produce multiple protein isoforms, which can have distinct or even opposing functions, particularly in the regulation of apoptosis. nih.govelifesciences.orgtums.ac.ir

In human hepatocellular carcinoma Huh-7 cells, 4β-Hydroxywithanolide E was found to alter the splicing patterns of several key apoptotic genes, including Homeodomain Interacting Protein Kinase 3 (HIPK3), Second Mitochondria-Derived Activator of Caspases/Direct IAP-Binding Protein with Low pI (SMAC/DIABLO), and SURVIVIN. nih.gov The compound was shown to influence the ratio of different splice variants of these genes, shifting the cellular machinery towards a pro-apoptotic state. nih.gov

The mechanism behind this modulation involves changes in the levels and phosphorylation status of splicing factors. Treatment with 4β-Hydroxywithanolide E led to a decrease in the phospho-isoform of Serine/Arginine-Rich Splicing Factor 1 (SRSF1) and downregulated the expression of other factors like SRSF3 and SRSF6. nih.gov Concurrently, it increased the levels of trimethylation on histone H3 at lysine 36 (H3K36me3), an epigenetic mark associated with exon definition. nih.gov These changes in splicing factors and histone modifications are believed to mediate the observed shifts in the alternative splicing of apoptotic gene transcripts. nih.gov For instance, alterations in H3K36me3 levels were directly linked to the splicing site selection of SMAC/DIABLO. nih.gov

| Gene | Effect of 4β-Hydroxywithanolide E on Splicing | Cell Line |

| HIPK3 | Modulates alternative splicing | Huh-7, A549, GBM8401 nih.gov |

| SMAC/DIABLO | Modulates alternative splicing nih.gov | Huh-7, A549, GBM8401 nih.gov |

| SURVIVIN | Modulates alternative splicing nih.gov | Huh-7, A549, GBM8401 nih.gov |

Cell Cycle Control Mechanism

4β-Hydroxywithanolide E exerts significant antiproliferative effects by intervening in the cell cycle, a tightly regulated process that governs cell growth and division. khanacademy.orgpaganolab.org The compound has been shown to induce cell cycle arrest at different phases, primarily G0/G1 and G2/M, depending on the cell type and experimental conditions. nih.govnih.govnih.gov This disruption of the normal cell cycle progression prevents cancer cells from dividing, ultimately contributing to the inhibition of tumor growth. mdpi.com The induction of cell cycle arrest is often accompanied by changes in the expression levels of key regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). nih.govnih.gov

G0/G1 Phase Arrest Induction

One of the prominent mechanisms by which 4β-Hydroxywithanolide E inhibits cancer cell proliferation is by inducing cell cycle arrest at the G0/G1 phase. nih.govnih.gov This effect has been clearly demonstrated in colorectal cancer (CRC) cells, such as HCT116 and HT29. nih.gov Treatment with 4β-Hydroxywithanolide E significantly increases the percentage of cells in the G0/G1 phase. For example, in HCT116 and HT29 cells treated with 1 μM of the compound for 24 hours, the proportion of G0/G1 cells increased from approximately 40% and 50% to 81% and 90%, respectively. nih.gov

This G0/G1 arrest is associated with the modulation of cell cycle regulatory proteins. In triple-negative breast cancer (TNBC) cells, 4β-Hydroxywithanolide E treatment was shown to up-regulate the expression of the cyclin-dependent kinase inhibitors p21 and p27. nih.gov These proteins act as brakes on the cell cycle, preventing the transition from the G1 to the S phase. The compound's ability to induce G0/G1 arrest contributes significantly to its cytostatic activity against various cancer cell lines. nih.govresearchgate.net

| Cell Line | Concentration | Duration | Outcome |

| HCT116 | 1 µM | 24 h | Increase in G0/G1 cell population from 40.04% to 81.04% nih.gov |

| HT29 | 1 µM | 24 h | Increase in G0/G1 cell population from 49.93% to 89.99% nih.gov |

| MDA-MB-231 | Not Specified | Not Specified | G1-phase arrest nih.gov |

G2/M Phase Arrest Induction

In addition to G0/G1 arrest, 4β-Hydroxywithanolide E can also halt cell cycle progression at the G2/M checkpoint. nih.govnih.gov This effect has been observed in several cancer cell lines, including human lung cancer (H1299) and human hepatocellular carcinoma (Huh-7) cells. nih.govnih.gov

In H1299 cells, treatment with 1 µg/mL of 4β-Hydroxywithanolide E for 24 hours resulted in a noticeable arrest at the G2/M phase. nih.govresearchgate.net Similarly, a flow cytometric analysis of Huh-7 cells treated with the compound revealed a significant increase in the population of cells in the G2/M phase. nih.gov The induction of G2/M arrest is a crucial mechanism that prevents cells with damaged DNA from entering mitosis, often leading to apoptosis. mdpi.com This activity highlights the compound's multifaceted approach to inhibiting cancer cell proliferation by targeting different checkpoints in the cell cycle. nih.govmdpi.com

Inhibition of Oncogenic Signaling Pathways

4β-Hydroxywithanolide E has been identified as a potent inhibitor of key oncogenic signaling pathways that are frequently deregulated in cancer. Its antitumor activity is not solely dependent on direct cytotoxicity but also on its ability to interfere with the complex signaling networks that drive cancer cell proliferation, survival, and metastasis. A primary target of this compound is the Wnt/β-catenin signaling pathway.

Wnt/β-catenin Signaling Pathway Antagonism

The Wnt/β-catenin signaling pathway is crucial for embryonic development and tissue homeostasis, but its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer (CRC). nih.govnih.gov 4β-Hydroxywithanolide E has emerged as a novel and potent antagonist of this pathway. nih.govmdpi.com

By promoting β-catenin degradation, 4β-Hydroxywithanolide E prevents its accumulation in the cytoplasm and subsequent translocation to the nucleus. nih.gov This, in turn, inhibits the transcription of Wnt target genes that are critical for proliferation and survival, such as c-Myc and cyclin D1. mdpi.com Studies using dual-luciferase reporter assays have confirmed that 4β-Hydroxywithanolide E significantly attenuates β-catenin/TCF transcriptional activity in CRC cells like HCT116 and SW480. nih.govresearchgate.net This targeted antagonism of the Wnt/β-catenin pathway underscores the compound's potential as a specific inhibitor of oncogenic signaling. nih.govmdpi.com

| Cell Line | Effect on Wnt/β-catenin Pathway |

| HCT116 | Promotes β-catenin phosphorylation and degradation; inhibits nuclear translocation; attenuates Wnt target gene expression. nih.govnih.gov |

| SW480 | Attenuates Wnt signaling activity. nih.gov |

| HT29 | Attenuates Wnt target gene expression. researchgate.net |

| HEK293 (Wnt3a stable) | Promotes β-catenin phosphorylation. nih.gov |

PI3K/Akt Signaling Pathway Modulation

4β-Hydroxywithanolide E has been identified as an inhibitor of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a critical cascade that regulates cell survival, growth, and proliferation. In studies involving triple-negative breast cancer (TNBC) cells, which frequently exhibit over-activation of this pathway, 4β-Hydroxywithanolide E demonstrated potent inhibitory effects. nih.gov Treatment with the compound led to the inhibition of the PI3K/Akt pathway, which in turn suppressed the expression of survivin, an anti-apoptotic protein. nih.gov

Further mechanistic studies revealed that the effects of 4β-Hydroxywithanolide E on cancer cells could be mimicked by known PI3K inhibitors, such as LY294002. Conversely, the cytotoxic effects induced by 4β-Hydroxywithanolide E could be rescued by overexpressing a constitutively active form of Akt, confirming that the compound's impact on cell death is mediated through its modulation of this specific pathway. nih.gov In other cellular contexts, such as in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells, 4β-Hydroxywithanolide E also inhibited the phosphorylation of Akt at the Ser-473 residue, further substantiating its role as a modulator of this pathway.

| Cell Line | Observed Effect | Downstream Consequences | Source |

|---|---|---|---|

| MDA-MB-231 (TNBC) | Inhibition of PI3K/Akt pathway | Suppression of survivin expression, G1-phase cell cycle arrest, induction of apoptosis | nih.gov |

| RAW 264.7 (Macrophages) | Inhibition of Akt phosphorylation at Ser-473 | Contributes to anti-inflammatory effects |

STAT1 Signaling Pathway Interaction

The biological activity of 4β-Hydroxywithanolide E extends to interaction with the Signal Transducer and Activator of Transcription 1 (STAT1) signaling pathway. Research conducted on LPS-stimulated RAW 264.7 macrophage cells has shown that 4β-Hydroxywithanolide E can inhibit the phosphorylation of STAT1. In addition to preventing its activation, the compound was also found to reduce the total protein level of STAT1, suggesting a mechanism that may involve ubiquitin-dependent protein degradation. This dual action on both the activation and the total amount of STAT1 protein highlights a significant mechanism through which 4β-Hydroxywithanolide E mediates its anti-inflammatory effects.

NF-κB Signaling Pathway Inhibition

4β-Hydroxywithanolide E has been characterized as a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammatory responses. Its anti-inflammatory activity has been demonstrated in various models, including diabetic mouse adipose tissue. nih.gov In this context, 4β-Hydroxywithanolide E was shown to decrease inflammatory responses by directly attenuating NF-κB signaling within adipocytes. nih.gov This inhibition of NF-κB activation leads to a reduction in the production of pro-inflammatory molecules. nih.gov Studies have confirmed that the anti-inflammatory effect is at least partially dependent on this attenuation of the NF-κB pathway, establishing it as a key molecular target of the compound. nih.gov

| Model System | Observed Effect | Downstream Consequences | Source |

|---|---|---|---|

| Diabetic mouse adipose tissue | Inhibition of NF-κB activation | Decreased inflammatory responses, inhibition of macrophage accumulation | nih.gov |

| Adipocyte culture | Attenuation of NF-κB signaling | Inhibition of Monocyte Chemoattractant Protein-1 (MCP-1) production | nih.gov |

Impact on Protein Folding and Stability

Downregulation of Heat Shock Protein 90 (Hsp90) Client Proteins

4β-Hydroxywithanolide E influences the stability of various cellular proteins by affecting the function of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone essential for the proper folding and stability of numerous "client" proteins, many of which are critical for cancer cell growth and survival. In studies on HT-29 colon cancer cells, treatment with 4β-Hydroxywithanolide E led to the downregulation of several Hsp90 client proteins. This effect suggests that 4β-Hydroxywithanolide E disrupts the chaperoning function of Hsp90, leading to the degradation of its client proteins and contributing to its anti-cancer activities.

Epigenetic Modifications

Histone Modifications (e.g., H3K36me3)

Recent research has unveiled that 4β-Hydroxywithanolide E can induce epigenetic changes by altering histone modifications. Specifically, in human hepatocellular carcinoma Huh-7 cells, treatment with the compound was found to elevate the levels of histone H3 trimethylated at lysine 36 (H3K36me3). nih.gov This particular histone mark is associated with active gene transcription. The study demonstrated a direct link between the 4β-Hydroxywithanolide E-induced increase in H3K36me3 and the alternative splicing of the apoptotic gene SMAC/DIABLO. nih.gov When the enzyme responsible for this methylation, SETD2, was knocked down, the effect of 4β-Hydroxywithanolide E on SMAC/DIABLO splicing was partially reversed. nih.gov This finding indicates that the compound's biological effects are, in part, mediated through epigenetic modulation of histone methylation, which in turn influences RNA processing. nih.gov

| Compound Name |

|---|

| 4β-Hydroxywithanolide E |

| LY294002 |

Splicing Factor Modulation (e.g., SRSF1 phospho-isoform)

4beta-Hydroxywithanolide E (4bHWE) has been identified as a modulator of alternative splicing for various apoptotic genes, a process often dysregulated in cancer development. mdpi.com In human hepatocellular carcinoma Huh-7 cells, treatment with 4bHWE was shown to alter the splicing of genes such as HIPK3, SMAC/DIABLO, and SURVIVIN. mdpi.com

A key molecular target in this process is the Serine/arginine-rich splicing factor 1 (SRSF1). SRSF1 is an essential splicing factor that can influence splice site selection and has been identified as a proto-oncogene. nih.gov Research demonstrated that treatment with 4bHWE led to a significant decrease in the levels of the SRSF1 phospho-isoform. mdpi.com To confirm the role of this splicing factor, knockdown experiments using si-SRSF1 in Huh-7 cells resulted in a 91% reduction in SRSF1 phospho-isoform levels, mimicking the effects of the compound and suggesting that 4bHWE exerts its influence on alternative splicing, at least in part, by modulating SRSF1. mdpi.com

Table 1: Effect of 4bHWE on Alternative Splicing and Splicing Factors

| Target Gene/Factor | Effect of 4bHWE Treatment | Cell Line | Reference |

|---|---|---|---|

| HIPK3 | Modulation of alternative splicing | Huh-7, A549, GBM8401 | mdpi.com |

| SMAC/DIABLO | Modulation of alternative splicing | Huh-7, A549, GBM8401 | mdpi.com |

| SURVIVIN | Modulation of alternative splicing | Huh-7, A549, GBM8401 | mdpi.com |

Modulation of the Nrf2-Anti-Oxidant System

4beta-Hydroxywithanolide E is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the cellular antioxidant response. nih.govnih.gov The activation of the Nrf2 pathway by 4β-HWE enhances the intracellular antioxidant capacity. nih.gov

The mechanism of action involves the disruption of the Nrf2-Keap1 protein-protein interaction. Under normal conditions, Keap1 sequesters Nrf2 in the cytoplasm and facilitates its degradation. nih.gov 4β-HWE has been shown to modify cysteine residues Cys151 and Cys288 in the Keap1 protein, which interrupts its ability to bind to Nrf2. This action suppresses the ubiquitination and subsequent degradation of Nrf2, allowing it to translocate to the nucleus and activate the transcription of antioxidant genes. nih.gov In studies on breast cancer cells, 4β-HWE induced the upregulation of Nrf2 and its downstream antioxidant enzymes, even while inhibiting the Ras/Raf/ERK pathway which is a known regulator of Nrf2 activity. mdpi.comresearchgate.net

Table 2: 4β-HWE's Modulation of the Nrf2 Pathway

| Component | Mechanism/Effect | Outcome | Reference |

|---|---|---|---|

| Nrf2-Keap1 Interaction | 4β-HWE modifies Cys151 and Cys288 on Keap1 | Nrf2 is released from Keap1 sequestration | nih.gov |

| Nrf2 Ubiquitination | Suppressed | Nrf2 degradation is inhibited | nih.gov |

| Nrf2 Activity | Upregulated | Increased nuclear translocation and activation of downstream genes | mdpi.comresearchgate.net |

Molecular Mechanisms in Anti-inflammatory and Metabolic Regulation

Inhibition of NF-κB Activation in Adipocytes

4beta-Hydroxywithanolide E demonstrates significant anti-inflammatory effects by directly targeting the NF-κB signaling pathway in adipocytes. In co-cultures of adipocytes and macrophages, 4βHWE was found to have the strongest inhibitory effect on the production of Monocyte Chemoattractant Protein-1 (MCP-1) among several withanolides tested, with this effect being partially dependent on the attenuation of NF-κB signaling in the adipocytes.

Furthermore, in vivo studies using diabetic db/db mice showed that oral administration of 4βHWE led to a decrease in macrophage invasion and the expression of inflammatory cytokines within the adipose tissue. This suggests that by inhibiting NF-κB activation in fat cells, 4βHWE can mitigate the chronic low-grade inflammation that is characteristic of obesity and is a contributing factor to insulin (B600854) resistance. Supporting this, other studies have shown 4β-HWE can block lipopolysaccharide (LPS)-stimulated NF-κB activation in murine macrophages. nih.gov

Table 3: Anti-inflammatory Effects of 4βHWE via NF-κB Inhibition in Adipocytes

| Model System | Key Findings | Reference |

|---|---|---|

| Adipocyte/macrophage coculture | Strong inhibition of MCP-1 production. | |

| Diabetic (db/db) mice | Inhibition of macrophage invasion in adipose tissue. | |

| Diabetic (db/db) mice | Reduced cytokine expression in adipose tissue. |

Abatement of Akt and STAT1 Phosphorylation

Research into the molecular targets of 4beta-Hydroxywithanolide E has revealed its ability to modulate key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway. In studies using triple-negative breast cancer (TNBC) cells, 4β-HWE was shown to inhibit the PI3K/Akt signaling pathway. This inhibitory effect was corroborated by experiments where the use of a PI3K inhibitor mimicked the actions of 4β-HWE, and conversely, the overexpression of a constitutively active form of Akt rescued the cells from 4β-HWE-induced cell death.

While the effect on Akt phosphorylation is documented, the specific impact of 4beta-Hydroxywithanolide E on the phosphorylation of Signal Transducer and Activator of Transcription 1 (STAT1) is not detailed in the currently available scientific literature.

Modulation of Mitotic Clonal Expansion in Adipogenesis

4beta-Hydroxywithanolide E has been identified as an inhibitor of adipogenesis, the process by which preadipocytes differentiate into mature fat cells. Its primary mechanism in this context is the modulation of mitotic clonal expansion (MCE), a critical early phase of adipogenesis where growth-arrested preadipocytes re-enter the cell cycle for one or two rounds of proliferation before terminal differentiation.

In studies using the 3T3-L1 preadipocyte cell line, 4β-HWE markedly suppressed the proliferation of these cells when they were induced to differentiate. This anti-proliferative effect was associated with a cell-cycle arrest in the G0/G1 phase, effectively preventing the preadipocytes from undergoing the necessary clonal expansion required to proceed with differentiation. The inhibitory action of 4β-HWE was observed to be most potent during this early stage of the adipogenesis process.

Table 4: Effect of 4β-HWE on Mitotic Clonal Expansion in 3T3-L1 Preadipocytes

| Parameter | Observed Effect of 4β-HWE | Reference |

|---|---|---|

| Preadipocyte Proliferation | Markedly suppressed during differentiation | |

| Cell Cycle | Arrest in G0/G1 phase |

Suppression of Adipogenic Transcription Factor mRNA Expression (e.g., PPARγ, C/EBPα)

Consistent with its role in halting the early stages of adipocyte differentiation, 4beta-Hydroxywithanolide E suppresses the expression of key adipogenic transcription factors. Following the mitotic clonal expansion phase, a complex transcriptional cascade is initiated, centrally controlled by Peroxisome Proliferator-Activated Receptor γ (PPARγ) and CCAAT/enhancer-binding protein α (C/EBPα), which are considered master regulators of adipogenesis.

Treatment of 3T3-L1 preadipocytes with 4β-HWE during the early phase of differentiation resulted in the suppression of mRNA expression for both PPARγ and C/EBPα. By inhibiting the expression of these critical transcription factors, 4β-HWE effectively blocks the downstream signaling required for the cells to acquire the mature adipocyte phenotype, including the accumulation of lipids. This action is a direct consequence of the modulation of mitotic clonal expansion.

Table of Mentioned Compounds

| Compound Name |

|---|

| 4beta-Hydroxywithanolide E |

| Withanolide E |

| Serine/arginine-rich splicing factor 1 (SRSF1) |

| Nuclear factor erythroid 2-related factor 2 (Nrf2) |

| Kelch-like ECH-associated protein 1 (Keap1) |

| Monocyte Chemoattractant Protein-1 (MCP-1) |

| Lipopolysaccharide (LPS) |

| Akt (Protein Kinase B) |

| Signal Transducer and Activator of Transcription 1 (STAT1) |

| Peroxisome Proliferator-Activated Receptor γ (PPARγ) |

| CCAAT/enhancer-binding protein α (C/EBPα) |

| CCAAT/enhancer-binding protein β (C/EBPβ) |

Structure Activity Relationship Sar Studies of 4beta Hydroxywithanolide E and Its Analogs

Identification of Key Pharmacophoric Features for Wnt Signaling Inhibition

The Wnt/β-catenin signaling pathway is a critical regulator of cell development and homeostasis; its deregulation is a hallmark of various cancers, particularly colorectal cancer (CRC). mdpi.comnih.gov 4βHWE has been identified as a potent antagonist of this pathway. mdpi.comnih.gov In a dual-luciferase reporter assay screen, 4βHWE demonstrated significant inhibitory activity on Wnt signaling with a half-maximal inhibitory concentration (IC₅₀) of 0.09 μM. mdpi.comnih.gov

Studies in CRC cell lines have further confirmed its potent inhibitory effects. 4βHWE effectively suppresses Wnt signaling in HCT116 and SW480 cells with IC₅₀ values of 1.85 μM and 2.67 μM, respectively. glpbio.commdpi.com The mechanism involves the promotion of phosphorylation and subsequent degradation of β-catenin, which prevents its nuclear translocation and the expression of Wnt target genes. mdpi.comnih.gov

Table 1: Inhibitory Activity of 4β-Hydroxywithanolide E on Wnt Signaling

| Assay/Cell Line | IC₅₀ Value (μM) |

|---|---|

| SuperTopflash (ST-Luc) Reporter Assay | 0.09 mdpi.comnih.gov |

| HCT116 Colorectal Cancer Cells | 1.85 glpbio.commdpi.com |

| SW480 Colorectal Cancer Cells | 2.67 glpbio.commdpi.com |

Structural Determinants for Cytotoxic Activity

The anticancer effects of 4βHWE are closely linked to its ability to induce cell cycle arrest and apoptosis in various cancer cell lines. mdpi.comresearchgate.net SAR studies have pinpointed several structural motifs that are crucial for this cytotoxic activity. nih.govresearchgate.net

Key structural features for cytotoxicity include:

The α,β-unsaturated ketone (enone) in Ring A: This feature is considered critical for the biological activity of many withanolides. researchgate.netnih.gov

The 4β-hydroxy group: The hydroxyl substituent at the C-4 position has a significant impact on cytotoxicity. nih.govnih.gov

The 5β,6β-epoxy group in Ring B: This epoxide is a common feature among cytotoxic withanolides and is considered a potential contributor to their activity. researchgate.netconsensus.app

The compound has demonstrated potent growth inhibition against a panel of human cancer cell lines. For instance, in a study using the acute promyelocytic leukemia NB4 cell line, the cytotoxic effects of a series of 4βHWE derivatives highlighted the importance of the enone structure and the C-4 hydroxyl group. nih.gov Furthermore, 4βHWE has shown marked growth inhibition in CRC cells, with IC₅₀ values of 0.43 μM in HCT116, 0.52 μM in SW480, 0.49 μM in HT29, and 0.29 μM in LoVo cells. mdpi.com This activity is often preferential to cancer cells, with minimal cytotoxicity observed against normal colonic epithelial cells. mdpi.comresearchgate.net

Table 2: Cytotoxic Activity of 4β-Hydroxywithanolide E in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ Value (μM) |

|---|---|---|

| HCT116 | Colorectal Carcinoma | 0.43 mdpi.com |

| SW480 | Colorectal Adenocarcinoma | 0.52 mdpi.com |

| HT29 | Colorectal Adenocarcinoma | 0.49 mdpi.com |

| LoVo | Colorectal Adenocarcinoma | 0.29 mdpi.com |

Influence of Side Chain Modifications on Biological Activity

The steroidal side chain at C-17, which forms a lactone ring, is a defining feature of withanolides and a key determinant of their biological activity. elsevierpure.com In 4βHWE, this side chain is oriented in the 17α position. mdpi.com SAR studies have shown that modifications to this side chain (from C-20 to C-28) can significantly alter the cytotoxic potency of the molecule. nih.gov

Interactions with Specific Protein Targets (e.g., Hsp90)

The molecular chaperone Heat shock protein 90 (Hsp90) is a key regulator of protein folding and is vital for the stability and function of numerous client proteins involved in cancer cell growth and survival. nih.gov It has emerged as a significant target for withanolides.

SAR studies comparing 4βHWE with analogs like Withaferin A (WA) and Withanolide E (WE) have provided insights into the structural requirements for Hsp90 inhibition. nih.gov

The C-5(6)-epoxy functional group is considered a critical contributor for withanolides to bind to Hsp90, inhibit its chaperone activity, and induce the degradation of Hsp90 client proteins. nih.gov

The hydroxyl group at C-4 of Ring A appears to enhance the ability of the withanolide to inhibit Hsp90 activity and disrupt the crucial Hsp90-Cdc37 protein-protein interaction. nih.gov

In pancreatic cancer cells (Panc-1), 4βHWE (referred to as HWE in the study) exhibited dose-dependent cytotoxicity with an IC₅₀ of 1.2 μM and was shown to directly bind to Hsp90. nih.gov Like WA, 4βHWE was found to disrupt the Hsp90-Cdc37 complex, a key interaction for the maturation of many protein kinases. nih.gov In contrast, Withanolide E, which lacks the C-4 hydroxyl group, did not disrupt this complex, underscoring the importance of this specific functional group. nih.gov

Table 3: Comparative Activity of 4β-Hydroxywithanolide E and Analogs on Pancreatic Cancer Cells and Hsp90

| Compound | Cytotoxicity IC₅₀ (μM) in Panc-1 cells | Disruption of Hsp90-Cdc37 Complex |

|---|---|---|

| 4β-Hydroxywithanolide E (HWE) | 1.2 nih.gov | Yes nih.gov |

| Withaferin A (WA) | 1.0 nih.gov | Yes nih.gov |

| Withanolide E (WE) | 1.5 nih.gov | No nih.gov |

| 3-Aziridinylwithaferin A (AzWA) | 2.8 nih.gov | Yes nih.gov |

| Withaperuvin (WP) | >50 nih.gov | No nih.gov |

Biosynthetic Pathways and Biotechnological Production of 4beta Hydroxywithanolide E

Putative Biosynthetic Route Delineation

The biosynthesis of withanolides is a complex process originating from the universal isoprenoid pathway, which produces the essential five-carbon precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). frontiersin.org These precursors are synthesized via two primary pathways: the mevalonic acid (MVA) pathway in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway in the plastids.

The putative biosynthetic route to 4β-Hydroxywithanolide E begins with the condensation of IPP and DMAPP units to form farnesyl pyrophosphate (FPP). Two molecules of FPP are then joined head-to-head to create squalene (B77637), a 30-carbon linear triterpenoid (B12794562). frontiersin.org Squalene undergoes epoxidation to form 2,3-oxidosqualene (B107256), which is a critical cyclization point. This intermediate is cyclized to form cycloartenol (B190886), the primary precursor for most phytosterols (B1254722) in plants.

A series of subsequent enzymatic modifications, including demethylations, isomerizations, and reductions, convert cycloartenol into cholesterol and then to 24-methylenecholesterol (B1664013). researchgate.netmdpi.com 24-methylenecholesterol is considered a key metabolic branch point. From here, the carbon flux can be directed towards the biosynthesis of brassinosteroids or diverted into the withanolide pathway via the intermediate 24-methyldesmosterol. mdpi.com

The final stages leading to the formation of the characteristic withanolide scaffold involve a sequence of oxidative reactions. These include hydroxylations, epoxidations, and the formation of the distinctive δ-lactone ring between carbons C-22 and C-26. frontiersin.org The specific tailoring enzymes, likely from the cytochrome P450 superfamily, are responsible for the unique structural features of 4β-Hydroxywithanolide E, such as the hydroxylation at the 4β position. mdpi.com

| Stage | Key Precursor(s) | Key Intermediate(s) | General Process |

|---|---|---|---|

| Isoprenoid Precursor Synthesis | Acetyl-CoA (MVA pathway), Pyruvate/Glyceraldehyde-3-phosphate (MEP pathway) | IPP, DMAPP | Formation of C5 isoprene (B109036) units |

| Triterpenoid Backbone Formation | IPP, DMAPP | Farnesyl Pyrophosphate, Squalene | Linear C30 chain synthesis |

| Cyclization | Squalene | 2,3-Oxidosqualene, Cycloartenol | Formation of the sterol tetracyclic ring system |

| Phytosterol Modification | Cycloartenol | 24-Methylenecholesterol | Series of demethylations, isomerizations, and reductions |

| Branch to Withanolide Pathway | 24-Methylenecholesterol | 24-Methyldesmosterol | Diversion from primary sterol synthesis mdpi.com |

| Withanolide Scaffold Formation & Tailoring | Phytosterol precursors | 4β-Hydroxywithanolide E | Series of hydroxylations, epoxidations, and lactone ring formation frontiersin.org |

Enzymatic and Regulatory Genes Involved in Biosynthesis

While the specific enzymes that catalyze the final tailoring steps to produce 4β-Hydroxywithanolide E have not been fully characterized, the genes encoding the enzymes for the upstream pathway are well-established in phytosterol and withanolide biosynthesis.

Upstream Pathway Enzymes:

3-hydroxy-3-methylglutaryl-CoA reductase (HMGR): This is a key rate-limiting enzyme in the MVA pathway, responsible for converting HMG-CoA into mevalonate. Its expression is often tightly regulated and can be a target for metabolic engineering.

Squalene Synthase (SQS): SQS catalyzes the first committed step in triterpenoid biosynthesis, the head-to-head condensation of two FPP molecules to form squalene. Overexpression of SQS has been shown to enhance withanolide production in hairy root cultures. frontiersin.org

Cycloartenol Synthase (CAS): CAS is responsible for the cyclization of 2,3-oxidosqualene into cycloartenol, initiating the sterol-specific branch of the pathway.

Sterol Methyltransferase (SMT): These enzymes are involved in the methylation of the sterol side chain, a critical step in the formation of precursors like 24-methylenecholesterol.

Cytochrome P450 Monooxygenases (CYPs): This large superfamily of enzymes is crucial for the extensive oxidation and hydroxylation reactions that occur in the later stages of withanolide biosynthesis. It is highly probable that specific CYPs are responsible for the modifications that define the structure of 4β-Hydroxywithanolide E. mdpi.com

| Enzyme Abbreviation | Full Name | Function | Pathway Stage |

|---|---|---|---|

| HMGR | 3-hydroxy-3-methylglutaryl-CoA reductase | Catalyzes a rate-limiting step in the MVA pathway | Isoprenoid Precursor Synthesis |

| SQS | Squalene Synthase | Catalyzes the formation of squalene from farnesyl pyrophosphate frontiersin.org | Triterpenoid Backbone Formation |

| CAS | Cycloartenol Synthase | Cyclizes 2,3-oxidosqualene to cycloartenol | Cyclization |

| SMT | Sterol Methyltransferase | Involved in side-chain modifications leading to phytosterol diversity | Phytosterol Modification |

| CYPs | Cytochrome P450 Monooxygenases | Catalyze diverse oxidation/hydroxylation reactions in tailoring steps mdpi.com | Withanolide Scaffold Formation & Tailoring |

Strategies for Enhanced Production

The increasing interest in the pharmacological properties of 4β-Hydroxywithanolide E necessitates the development of efficient and sustainable production methods beyond extraction from field-grown plants. Biotechnological approaches offer promising alternatives.

Plant tissue culture provides a controlled environment for the production of secondary metabolites, independent of geographical and climatic constraints. For Physalis peruviana, the primary source of 4β-Hydroxywithanolide E, several in vitro propagation protocols have been established.

Cell Suspension Cultures: These cultures, initiated from friable callus, allow for the production of biomass and metabolites in liquid media, which is scalable in bioreactors. The optimization of media components, such as plant growth regulators, carbon sources, and pH, is critical for maximizing yield. For instance, studies on P. peruviana have explored the use of Murashige and Skoog (MS) medium with various concentrations of sucrose (B13894) for optimal in vitro development. scielo.br

Hairy Root Cultures: Induced by transformation with Agrobacterium rhizogenes, hairy root cultures are known for their genetic stability, rapid growth in hormone-free media, and high capacity for secondary metabolite synthesis. This technique is a potent method for producing root-synthesized compounds and has been successfully applied to other withanolide-producing species, suggesting its potential for 4β-Hydroxywithanolide E production. mdpi.com

Studies have focused on developing efficient micropropagation techniques for P. peruviana using explants like apical shoots and nodal segments, which can serve as a starting point for establishing large-scale cell or organ cultures. bibliotekanauki.plresearchgate.net

Elicitation is a widely used strategy to enhance the production of secondary metabolites in plant cell cultures by mimicking pathogen or environmental stress. Elicitors are signaling molecules that trigger plant defense responses, which often include the upregulation of biosynthetic pathways for protective compounds like withanolides. mdpi.com

Elicitors are broadly classified as:

Biotic: Derived from biological sources, such as polysaccharides (chitosan), glycoproteins, or components from fungal and yeast cell walls.

Abiotic: Non-biological factors, including heavy metal ions, salts, or physical stimuli like UV radiation.

Jasmonates (jasmonic acid and methyl jasmonate) and salicylic (B10762653) acid are common hormone elicitors that have proven effective in boosting withanolide production in Withania somnifera cultures. frontiersin.org While specific studies on the elicitation of 4β-Hydroxywithanolide E in P. peruviana cultures are limited, the application of these established elicitors represents a highly promising strategy for enhancing its yield in in vitro systems. mdpi.com

Synthetic biology offers a powerful platform for producing high-value plant compounds in engineered microbial hosts like Saccharomyces cerevisiae (yeast) or Escherichia coli. rsc.org This approach, known as heterologous expression, involves transferring the entire biosynthetic pathway or key enzymatic genes from the plant into a microbe, which can then be fermented on a large scale.

The primary advantages of this method include rapid production cycles, scalability, and the potential to synthesize novel derivatives of the target compound. However, a significant prerequisite is the complete identification and characterization of all genes involved in the biosynthetic pathway. frontiersin.org

While the full pathway for 4β-Hydroxywithanolide E is not yet known, progress in identifying genes for upstream precursors like 24-methylenecholesterol in yeast provides a foundational step. researchgate.net As more tailoring enzymes from Physalis species are discovered, it will become increasingly feasible to reconstitute the pathway in a microbial chassis for the heterologous production of 4β-Hydroxywithanolide E.

Analytical Methodologies for 4beta Hydroxywithanolide E Quantification and Characterization

Chromatographic Techniques

Chromatography is a fundamental technique for separating 4beta-Hydroxywithanolide E from the complex matrix of plant extracts. The choice of method depends on the analytical goal, whether it is for purification, quantification, or identification.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and isolation of withanolides, including 4beta-Hydroxywithanolide E. In several studies, HPLC has been instrumental in isolating this compound from plant extracts, such as those from Physalis peruviana, for subsequent structural elucidation and bioactivity assessment. biocrick.com A reversed-phase HPLC method is commonly developed for the simultaneous analysis of multiple structurally similar withanolides. nih.gov These methods often utilize a gradient solvent system, for instance, comprising methanol and water with 0.1% acetic acid, to achieve effective separation. nih.gov

Ultra-High Performance Liquid Chromatography (UHPLC) represents an evolution of HPLC, offering faster analysis times and improved resolution by using columns with smaller particle sizes. A UHPLC method coupled with Photodiode Array (PDA) detection has been developed for the simultaneous analysis of 11 withanosides and withanolides from Withania somnifera. nih.gov While this specific study did not include 4beta-Hydroxywithanolide E, the methodology is highly adaptable for its inclusion. The validation of such methods is performed according to the International Council for Harmonisation (ICH) guidelines, ensuring linearity, precision, accuracy, and sensitivity. nih.govmdpi.com

Table 1: Example UHPLC-PDA Method Validation Parameters for Withanolide Analysis nih.gov

| Parameter | Range of Values for 11 Withanolides |

|---|---|

| Linearity (r²) | > 0.99 |

| Limit of Detection (LOD) | 0.213–0.362 µg/mL |

| Limit of Quantification (LOQ) | 0.646–1.098 µg/mL |

| Precision (RSD) | < 5.0% |

| Accuracy (Relative Error) | 0.01–0.76% |

| Recovery | 84.77–100.11% |

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) is a valuable technique for the simultaneous quantification of multiple compounds in various samples due to its simplicity, speed, and cost-effectiveness. nih.gov Validated HPTLC methods have been established for the determination of several withanolides and phenolic acids in Withania somnifera extracts and its commercial formulations. nih.gov